molecular formula C8H8Br2O B3039686 1-Bromo-2-(bromomethyl)-3-methoxybenzene CAS No. 126712-05-8

1-Bromo-2-(bromomethyl)-3-methoxybenzene

Cat. No. B3039686
CAS RN: 126712-05-8
M. Wt: 279.96 g/mol
InChI Key: MEJFSMMBMUHMAU-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions of “1-Bromo-2-(bromomethyl)-3-methoxybenzene” would depend on the conditions and reagents used. As a brominated compound, it might undergo various substitution or elimination reactions .

Scientific Research Applications

Synthesis of Catalysts

1-Bromo-2-(bromomethyl)-3-methoxybenzene serves as a valuable synthetic intermediate. Researchers utilize it to synthesize catalysts for highly enantioselective aziridination of styrene derivatives. The resulting catalysts play a crucial role in promoting specific chemical reactions with high selectivity and efficiency .

Biaryl and Biheterocycle Formation

This compound finds application in the preparation of biaryls and biheterocycles. Through palladium-catalyzed Ullmann coupling, 1-Bromo-2-(bromomethyl)-3-methoxybenzene facilitates the construction of complex organic structures. Biaryls and biheterocycles are essential building blocks in drug discovery, materials science, and agrochemical research .

Reagent in Organic Synthesis

Organic chemists employ 1-Bromo-2-(bromomethyl)-3-methoxybenzene as a reagent in various synthetic pathways. Its bromine functionality allows for selective transformations, enabling the creation of diverse molecular architectures. Researchers explore its use in the synthesis of novel compounds with specific properties .

Ligand Design

The compound’s unique structure makes it a potential ligand in coordination chemistry. Researchers investigate its coordination behavior with transition metals, aiming to design ligands for catalysis, sensing, and other applications. Ligand-metal complexes play a pivotal role in various industrial processes and fundamental studies .

Medicinal Chemistry

While not directly used in drug development, 1-Bromo-2-(bromomethyl)-3-methoxybenzene contributes indirectly by enabling the synthesis of intermediates. Medicinal chemists can access diverse scaffolds through its incorporation, leading to the discovery of new bioactive molecules. These intermediates may eventually become drug candidates .

Materials Science

Researchers explore the compound’s properties for potential applications in materials science. Its functional groups allow for modification, leading to tailored materials with desired properties. These applications span areas such as coatings, polymers, and nanomaterials .

Future Directions

The future directions for research on “1-Bromo-2-(bromomethyl)-3-methoxybenzene” could include exploring its potential applications, investigating its reactivity under various conditions, and developing new synthesis methods .

properties

IUPAC Name

1-bromo-2-(bromomethyl)-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJFSMMBMUHMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Br)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-(bromomethyl)-3-methoxybenzene

CAS RN

126712-05-8
Record name 1-bromo-2-(bromomethyl)-3-methoxybenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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